molecular formula C18H26FN3O2 B2672498 N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide CAS No. 1235080-99-5

N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2672498
CAS No.: 1235080-99-5
M. Wt: 335.423
InChI Key: GOARESLLTYDYKR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide is a synthetic chemical compound featuring a piperidine core substituted with a tert -butyl carboxamide group and a 2-fluorobenzamido methyl moiety. This structure is characteristic of compounds investigated for their potential in pharmaceutical research and drug discovery, particularly as building blocks for more complex molecules or as potential bioactive agents themselves. The inclusion of the fluorobenzamido group is a common strategy in medicinal chemistry to influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties. Compounds with structural similarities to this compound are of significant interest in preclinical research for targeting inflammation and pain. For instance, potent soluble epoxide hydrolase (sEH) inhibitors, which are explored for their anti-inflammatory and analgesic effects, often incorporate piperidine and fluorinated aromatic components in their architecture . sEH is an attractive target for anti-inflammatory drug design, and inhibitors have shown efficacy in animal models of rheumatoid arthritis, acute pancreatitis, and sepsis by reducing the levels of key inflammatory mediators such as COX-2, IL-6, and TNF-α . Furthermore, related amide and piperidine-based compounds are being developed as antagonists for prostanoid receptors like EP2, which plays a pro-inflammatory role in central nervous system disorders and peripheral diseases . This suggests potential research applications for this compound in studying inflammatory pathways and developing new therapeutic strategies for inflammation-driven conditions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-4-[[(2-fluorobenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-18(2,3)21-17(24)22-10-8-13(9-11-22)12-20-16(23)14-6-4-5-7-15(14)19/h4-7,13H,8-12H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOARESLLTYDYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the 2-fluorobenzamido group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

    Final modifications: Any additional functional groups can be introduced through various organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Halogen vs. Methyl Substituents : Bromo and chloro substituents (–4) increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility. Methyl groups () improve synthetic yields (up to 95%), suggesting steric tolerance in the reaction .
  • Yield Variability : The target compound’s synthesis may face challenges similar to Compound 24 (62% yield, ), where nitro-to-amine reduction steps are critical .

Pharmacological and Physicochemical Properties

  • 8-Oxo Inhibitors : Compounds with benzodiazol-2-one cores (–5) inhibit 8-oxoguanine DNA glycosylase, a DNA repair enzyme. The target’s 2-fluorobenzamido group may mimic the benzodiazol-2-one scaffold’s hydrogen-bonding capacity .
  • TAAR1 Agonists : Piperidine-carboxamides with aryl substituents () activate TAAR1, a receptor implicated in neuropsychiatric disorders. The target’s fluorobenzamido group may enhance receptor selectivity over methylphenyl analogs .
Table 2: Hypothetical Activity Comparison
Compound Type Structural Feature Likely Target Advantage/Limitation
Target Compound 2-Fluorobenzamido-methyl Enzyme inhibition/TAAR1 Balanced electronic/steric effects
Benzodiazol-2-one derivatives (–5) Halogenated benzodiazol 8-Oxo inhibition High potency but potential toxicity
Para-fluorophenyl derivatives () 4-Fluorophenyl TAAR1 agonism High solubility, moderate selectivity

Biological Activity

N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide, with the CAS number 1235000-42-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H25N3O3
  • Molecular Weight : 307.39 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a fluorobenzamide moiety, which may influence its biological activity.

The biological activity of this compound is hypothesized to involve modulation of various biological pathways, particularly those related to inflammation and cancer. The presence of the fluorobenzamide group suggests potential interactions with specific receptors or enzymes involved in these pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Compounds containing piperidine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : The ability to target specific cancer cell lines has been noted, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study demonstrated that similar piperidine derivatives could inhibit the production of TNF-alpha and IL-6 in vitro, suggesting a pathway for anti-inflammatory effects. While specific data on this compound is limited, the structural similarities imply potential efficacy in this area.
  • Anticancer Activity :
    In vitro assays have shown that related compounds can induce apoptosis in various cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Further studies are required to establish the specific activity of this compound against specific cancer types.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatoryPiperidine DerivativesInhibition of TNF-alpha, IL-6
AnticancerFluorobenzamide DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar Piperidine CompoundsModulation of enzyme activity

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step processes, including:

  • Piperidine ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., acetonitrile or DMF) .
  • Introduction of the tert-butyl group : Alkylation using tert-butyl halides, optimized for yield via slow addition and inert atmospheres .
  • Amide coupling : Reaction of 2-fluorobenzoyl chloride with the piperidine intermediate, using coupling agents like EDC/HOBt in dichloromethane . Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify tert-butyl, piperidine, and 2-fluorobenzamido groups (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl aromatic signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650 cm1^{-1}) and aromatic C-F bonds (~1250 cm1^{-1}) .

Q. How does the 2-fluorobenzamido substituent influence the compound’s physicochemical properties?

The electron-withdrawing fluorine atom:

  • Enhances amide bond stability : Reduces hydrolysis susceptibility compared to non-fluorinated analogs .
  • Modulates lipophilicity : LogP increases slightly (predicted ~2.8) due to fluorine’s hydrophobicity, improving membrane permeability .
  • Affects crystallinity : Fluorine’s steric and electronic effects may alter crystal packing, impacting solubility .

Advanced Research Questions

Q. What methodologies are employed to investigate the mechanism of action of piperidine-carboxamide derivatives in biological systems?

  • Target identification : Use of affinity chromatography or photoaffinity labeling with a biotinylated analog to isolate binding proteins .
  • Enzyme inhibition assays : Measure IC50_{50} against kinases or proteases (e.g., Akt, ROCK) using fluorogenic substrates .
  • Cellular pathway analysis : Western blotting to assess downstream biomarker modulation (e.g., phosphorylation of Akt substrates) .
  • In vivo pharmacodynamics : Tumor xenograft models to correlate target engagement with efficacy .

Q. How can researchers resolve contradictions in biological activity data between structurally similar derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 2-fluorobenzamido with 3-fluorophenyl or non-fluorinated analogs) to isolate activity drivers .
  • Purity analysis : Validate compound integrity via HPLC-MS to rule out synthetic byproducts or degradation .
  • In silico modeling : Molecular docking to compare binding modes and affinity differences across analogs .

Q. What strategies improve metabolic stability for in vivo applications of this compound?

  • Modifying substituents : Replace labile groups (e.g., ester linkages) with stable amides or ethers .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., tert-butyl esters) to enhance oral bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of piperidine) and guide structural tweaks .

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